

High-Purity Fluometuron-d6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Fluometuron-d6

Cat. No.: B12403948

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For researchers, scientists, and drug development professionals, the availability of high-purity, isotopically labeled standards is critical for accurate quantification in complex matrices. This technical guide provides an in-depth overview of the commercial suppliers of high-purity **Fluometuron-d6**, its mechanism of action, and detailed experimental protocols for its use as an internal standard.

Fluometuron-d6 is the deuterated form of Fluometuron, a selective herbicide used for the control of broadleaf weeds and annual grasses. As a stable isotope-labeled internal standard, **Fluometuron-d6** is an essential tool in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods, to ensure the accuracy and reliability of quantitative analysis of Fluometuron in environmental and biological samples.

Commercial Suppliers of High-Purity Fluometuron-d6

The selection of a reliable commercial supplier for high-purity **Fluometuron-d6** is a critical first step in any research application. The following table summarizes the offerings from a key supplier in the market. Purity, available quantities, and catalog numbers are provided to facilitate a direct comparison.

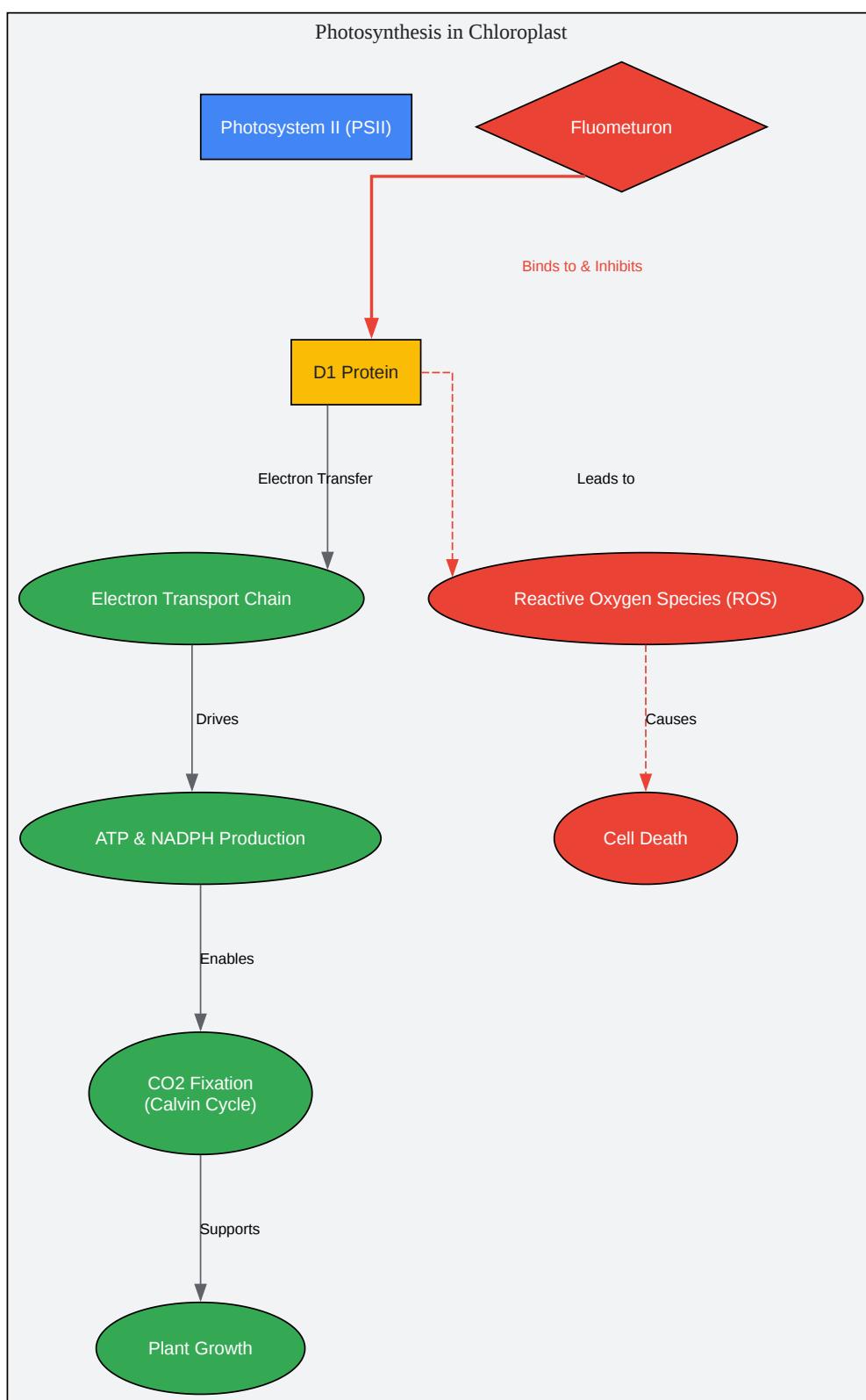
Supplier	Catalog Number	Purity	Available Quantities
MedChemExpress (MCE)	HY-121791S	>98% (specific purity on CoA)	1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg

Note: Purity and availability are subject to change. It is recommended to contact the supplier directly for the most up-to-date information and to request a Certificate of Analysis (CoA) for specific lot details.

Mechanism of Action: Inhibition of Photosystem II

Fluometuron's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plant species.^{[1][2][3]} Specifically, it acts as a potent inhibitor of Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.^{[4][5]}

The primary site of action for Fluometuron is the D1 protein within the PSII complex. By binding to this protein, Fluometuron blocks the electron transport chain, preventing the transfer of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB. This disruption halts the production of ATP and NADPH, which are essential energy carriers for carbon dioxide fixation and, consequently, plant growth. The blockage of electron flow also leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.



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Figure 1: Simplified signaling pathway of Fluometuron's herbicidal action.

Experimental Protocols for Quantification of Fluometuron using Fluometuron-d6

The use of a deuterated internal standard like **Fluometuron-d6** is the gold standard for accurate quantification of Fluometuron in complex matrices such as soil, water, and biological tissues. The internal standard is added at a known concentration to both the calibration standards and the unknown samples at the beginning of the sample preparation process. This allows for the correction of any analyte loss during extraction and cleanup, as well as for variations in instrument response.

Below is a generalized experimental protocol for the analysis of Fluometuron using **Fluometuron-d6** as an internal standard, based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

1. Sample Preparation and Extraction

- Soil and Sediment:
 - Weigh 10 g of a homogenized soil sample into a centrifuge tube.
 - Spike the sample with a known amount of **Fluometuron-d6** solution.
 - Add 20 mL of acetonitrile and shake vigorously for 30 minutes.
 - Centrifuge the sample at 4000 rpm for 10 minutes.
 - Collect the supernatant.
 - Repeat the extraction with another 20 mL of acetonitrile.
 - Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable solvent (e.g., 1 mL of 50:50 acetonitrile:water) for LC-MS/MS analysis.
- Water:

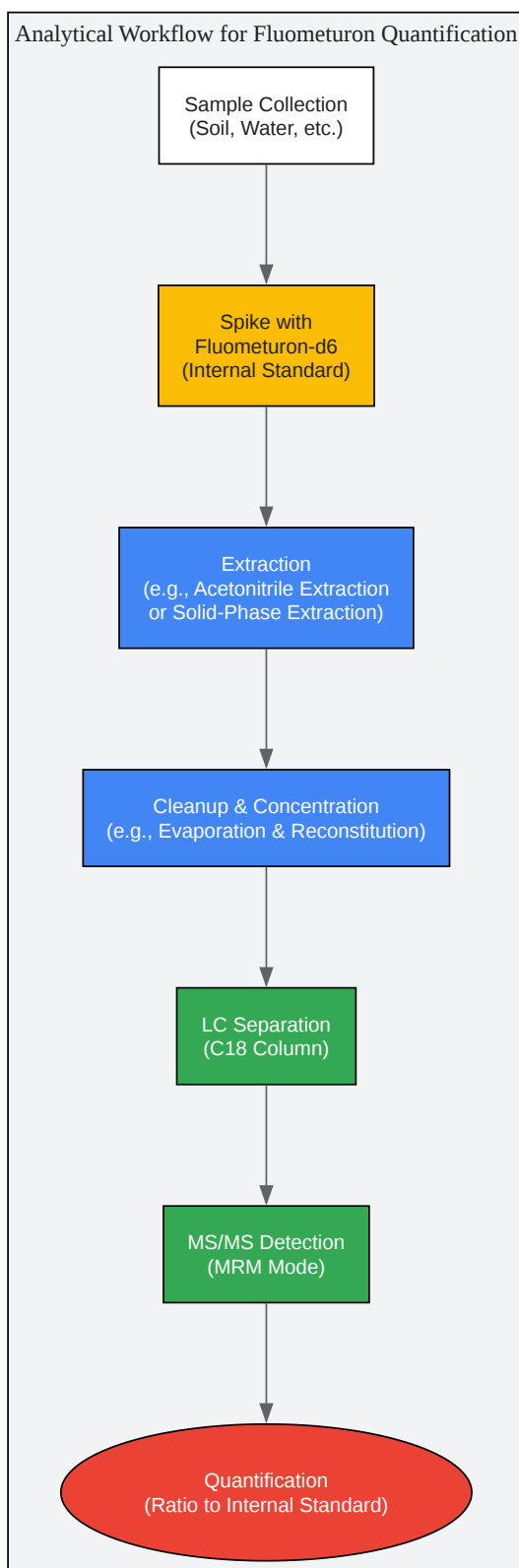
- To a 100 mL water sample, add a known amount of **Fluometuron-d6** solution.
- Perform solid-phase extraction (SPE) using a C18 cartridge.
- Condition the cartridge with methanol followed by deionized water.
- Load the water sample onto the cartridge.
- Wash the cartridge with deionized water to remove interferences.
- Elute the analyte and internal standard with an appropriate solvent, such as ethyl acetate or acetonitrile.
- Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Injection Volume: 5 - 20 μ L.
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
 - MRM Transitions: Specific precursor-to-product ion transitions for both Fluometuron and **Fluometuron-d6** need to be optimized on the specific instrument.

3. Quantification

The concentration of Fluometuron in the sample is determined by comparing the peak area ratio of the analyte to the internal standard in the sample to the calibration curve generated from standards with known concentrations of Fluometuron and a constant concentration of **Fluometuron-d6**.



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Figure 2: Generalized experimental workflow for Fluometuron analysis.

This technical guide provides a foundational understanding for researchers utilizing high-purity **Fluometuron-d6**. For specific applications, optimization of the described protocols will be necessary to achieve the desired analytical performance. The use of a certified, high-purity internal standard from a reputable supplier is paramount to generating reliable and defensible scientific data.

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